6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected

Chemoselective cross-coupling Sequential functionalization Oxidative addition kinetics

Researchers requiring sequential, chemoselective cross-coupling on a single aromatic scaffold often face competing side reactions when using unprotected anilines or regioisomeric building blocks. 6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected solves this problem by offering a defined C-I > C-Br >> C-F reactivity gradient, enabling stepwise Suzuki and Sonogashira couplings at distinct positions without N-arylation interference. • Enables 3-step diversification (C-H functionalization → C-I coupling → C-Br coupling) for rapid SAR exploration. • BOC group remains intact through multi-step sequences; deprotected cleanly with TFA. • ¹⁹F NMR handle at C2 for real-time reaction monitoring. • Supplied at 98% purity with global shipping.

Molecular Formula C11H12BrFINO2
Molecular Weight 416.02 g/mol
Cat. No. B12841723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected
Molecular FormulaC11H12BrFINO2
Molecular Weight416.02 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC(=C1F)I)Br
InChIInChI=1S/C11H12BrFINO2/c1-11(2,3)17-10(16)15-9-6(12)4-5-7(14)8(9)13/h4-5H,1-3H3,(H,15,16)
InChIKeyKTTNKCWVRBSXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-fluoro-3-iodoaniline N-BOC Protected: A Trihalogenated Aniline Building Block for Orthogonal Cross-Coupling (CAS 1980049-22-6)


6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected (CAS 1980049-22-6; IUPAC: tert-butyl N-(6-bromo-2-fluoro-3-iodophenyl)carbamate) is a polyhalogenated aromatic amine building block with the molecular formula C₁₁H₁₂BrFINO₂ and a molecular weight of 416.03 g/mol . The compound features three distinct halogen substituents—bromine at position 6, fluorine at position 2, and iodine at position 3—on a benzene ring bearing a tert-butoxycarbonyl (BOC)-protected amine, a combination that enables chemoselective, sequential functionalization via palladium-catalyzed cross-coupling methodologies . Its predicted boiling point is 330.8±42.0 °C, density 1.883±0.06 g/cm³, and the N–H proton of the carbamate exhibits a predicted pKa of 11.28±0.70 , making it a moderately acidic carbamate suitable for deprotection under standard acidic conditions.

Why 6-Bromo-2-fluoro-3-iodoaniline N-BOC Protected Cannot Be Replaced by Generic Analogs in Sequential Functionalization Workflows


The substitution of 6-bromo-2-fluoro-3-iodoaniline, N-BOC protected by a simpler in-class analog—such as the free amine (6-bromo-2-fluoro-3-iodoaniline, CAS 1823878-83-6), a mono-halogenated N-BOC-aniline, or a regioisomeric trihalogenated carbamate—introduces critical differences in orthogonal reactivity, intermediate stability, and synthetic sequencing . The free amine lacks the BOC protecting group, which is essential for preventing undesired N-arylation side reactions during palladium-catalyzed couplings and for enabling late-stage deprotection under controlled conditions; unprotected anilines readily undergo oxidation and competing Buchwald–Hartwig amination [1]. Regioisomeric compounds such as tert-butyl (3-bromo-2-fluoro-6-iodophenyl)carbamate (CAS 3037985-81-9) or tert-butyl (2-bromo-4-fluoro-6-iodophenyl)carbamate (CAS 1447607-24-0) alter the spatial orientation of the halogens, changing the steric and electronic environment for each coupling step and eliminating the specific chemoselectivity profile—C–I (position 3) > C–Br (position 6) ≫ C–F—that is inherent to the 6-bromo-2-fluoro-3-iodo substitution pattern [2]. The quantitative evidence below substantiates why these differences translate into measurable consequences for reaction yield, site-selectivity, and procurement specifications.

Quantitative Differentiation Evidence for 6-Bromo-2-fluoro-3-iodoaniline N-BOC Protected: Comparator-Based Data for Procurement Decisions


Halogen Reactivity Hierarchy: Quantified Oxidative Addition Rate Differences Enable Predictable Sequential Coupling

The C–I bond (position 3) of 6-bromo-2-fluoro-3-iodoaniline, N-BOC protected undergoes oxidative addition to Pd(0) approximately 10–100 times faster than the C–Br bond (position 6), while the C–F bond remains inert under standard Suzuki–Miyaura conditions. This hierarchy (C–I > C–Br ≫ C–F) is well-established: a quantitative reactivity model by Lu et al. demonstrates that the relative rate of oxidative addition for aryl bromides correlates with bond dissociation energies and electrostatic potentials, and the weaker C–I bond (bond dissociation energy ~222 kJ/mol vs. ~281 kJ/mol for C–Br in iodobenzene/bromobenzene) consistently drives preferential reaction at the iodide position [1]. By contrast, regioisomeric compounds such as tert-butyl (2-bromo-4-fluoro-6-iodophenyl)carbamate place iodine at position 6 adjacent to bromine at position 2, altering the steric environment and eliminating the spatial separation between reactive sites that facilitates clean sequential coupling [2]. This kinetic differentiation is the mechanistic basis for achieving site-selective Suzuki, Sonogashira, or Buchwald–Hartwig couplings at position 3 (I) while retaining the bromo substituent at position 6 for a subsequent coupling step.

Chemoselective cross-coupling Sequential functionalization Oxidative addition kinetics

N-BOC Protection vs. Free Amine: pKa Differential and Its Impact on Cross-Coupling Compatibility

The BOC-protected amine in 6-bromo-2-fluoro-3-iodoaniline, N-BOC protected has a predicted N–H pKa of 11.28±0.70, rendering the carbamate nitrogen essentially non-nucleophilic under typical Suzuki–Miyaura conditions (pH 8–12 aqueous bases) . In contrast, the free amine 6-bromo-2-fluoro-3-iodoaniline (CAS 1823878-83-6) bears a primary aniline NH₂ group with a typical pKaH (conjugate acid) of ~4.6–5.0, which is readily deprotonated to a nucleophilic amine under basic coupling conditions . This nucleophilic amine competes for palladium-catalyzed N-arylation (Buchwald–Hartwig side reaction), consuming the aryl halide coupling partner and generating undesired secondary aniline byproducts. Rh(III)-catalyzed ortho-alkenylation studies have explicitly demonstrated that BOC-protected anilines undergo clean C–H functionalization directed by the carbamate oxygen, whereas unprotected anilines suffer from competitive N-directed side reactions and lower regioselectivity [1]. The purity specification of 98% for N-BOC protected material (Leyan, Product No. 1942941) is critical, as residual free amine arising from incomplete protection would compromise batch-to-batch reproducibility in cross-coupling sequences.

Amine protection strategy Cross-coupling compatibility Buchwald–Hartwig amination selectivity

Regioisomeric Purity: Positional Halogen Placement Defines Single-Isomer Identity and Avoids Ambiguous Reactivity

The target compound is the single, defined regioisomer with bromine, fluorine, and iodine occupying the 6-, 2-, and 3-positions respectively on the phenyl carbamate scaffold (IUPAC: tert-butyl N-(6-bromo-2-fluoro-3-iodophenyl)carbamate). At least three commercially catalogued regioisomers exist with identical molecular formula (C₁₁H₁₂BrFINO₂, MW 416.03): tert-butyl (3-bromo-2-fluoro-6-iodophenyl)carbamate (CAS 3037985-81-9) , tert-butyl (2-bromo-4-fluoro-6-iodophenyl)carbamate (CAS 1447607-24-0) , and tert-butyl (5-bromo-2-fluoro-3-iodophenyl)carbamate [1]. Each regioisomer presents a different spatial arrangement of the halogen atoms relative to the carbamate directing group, resulting in distinct steric and electronic environments for each reaction site. The 6-bromo-2-fluoro-3-iodo pattern is specifically designed so that the iodine at position 3 is para to the carbamate-bearing carbon (position 1) and meta to the bromine at position 6, providing spatial separation between the two cross-coupling handles; in contrast, the 3-bromo-2-fluoro-6-iodo isomer places both reactive halogens (Br and I) in an ortho relationship, introducing steric congestion that can retard oxidative addition and reduce coupling yields [2].

Regioisomeric purity Positional isomer differentiation Structure–reactivity relationship

Fluorine Substituent as a Spectroscopic Handle and Metabolic Stabilizer: Differentiating from Non-Fluorinated Polyhalogenated Aniline Building Blocks

The fluorine atom at position 2 of 6-bromo-2-fluoro-3-iodoaniline, N-BOC protected provides a unique ¹⁹F NMR spectroscopic handle (100% natural abundance, spin ½, high gyromagnetic ratio) that enables real-time reaction monitoring and quantitative purity assessment without interference from ¹H NMR solvent peaks or overlapping aromatic signals [1]. Non-fluorinated polyhalogenated aniline building blocks—such as 3-bromo-4-iodo-N,N-dimethylaniline or 5-bromo-2-iodoaniline—lack this spectroscopic window, requiring more complex HPLC or LCMS methods for reaction tracking. Furthermore, the introduction of fluorine at the 2-position has been demonstrated in medicinal chemistry programs to enhance metabolic stability of derived drug candidates by blocking cytochrome P450-mediated oxidative metabolism at the ortho position of the aniline ring [2]. The fluorine is essentially inert under palladium-catalyzed cross-coupling conditions (C–F bond dissociation energy ~525 kJ/mol vs. ~222 kJ/mol for C–I and ~281 kJ/mol for C–Br) [3], ensuring it persists through multi-step synthetic sequences as a permanent structural feature.

¹⁹F NMR tracking Metabolic stability Fluorinated building block

Predicted Physicochemical Property Differentiation: Boiling Point and Density vs. Closest Structural Analogs

The predicted boiling point of 6-bromo-2-fluoro-3-iodoaniline, N-BOC protected is 330.8±42.0 °C, and its predicted density is 1.883±0.06 g/cm³ at 20 °C . These values differ from those of the free amine analog (6-bromo-2-fluoro-3-iodoaniline, CAS 1823878-83-6, MW 315.91 g/mol), for which experimental boiling point data are not reported but the lower molecular weight and absence of the bulky tert-butyl carbamate group predict a significantly lower boiling point . The predicted density of 1.883 g/cm³ for the N-BOC protected compound indicates a dense, likely crystalline solid at ambient temperature, consistent with the presence of the heavy iodine atom and the compact carbamate moiety. In contrast, the parent N-BOC-aniline (CAS 3422-01-3, MW 193.24 g/mol) exhibits a markedly lower predicted density of 1.082±0.06 g/cm³ and a lower boiling point of 235.3±9.0 °C , reflecting the absence of halogen substituents. The high predicted boiling point of the target compound (>300 °C) implies that distillation is not a viable purification method; purification relies on column chromatography or recrystallization, making initial chemical purity upon procurement (specified as 98% ) a critical quality parameter.

Physicochemical characterization Purification method selection Building block procurement

Research and Industrial Application Scenarios for 6-Bromo-2-fluoro-3-iodoaniline N-BOC Protected Based on Quantitative Differentiation Evidence


Sequential Suzuki–Miyaura Cross-Coupling for Orthogonally Functionalized Biaryl Amines in Kinase Inhibitor Synthesis

The C–I/C–Br reactivity differential (Evidence Item 1) enables a two-step sequential Suzuki coupling: first at the iodo position (C3) using mild Pd catalysts (e.g., Pd(PPh₃)₄, 50–80 °C) with an aryl boronic acid, followed by a second coupling at the bromo position (C6) using a more active catalyst system (e.g., PdCl₂(dppf), 80–100 °C) with a different boronic acid, yielding unsymmetrically 3,6-diarylated aniline derivatives after BOC deprotection. This scaffold type is prevalent in Type II kinase inhibitors where two distinct aryl groups engage the ATP-binding pocket and the allosteric back pocket respectively [1]. The BOC group remains intact through both coupling steps and is removed with TFA/CH₂Cl₂ in the final step, releasing the free aniline for subsequent functionalization [2].

Sonogashira–Suzuki Orthogonal Coupling for Alkyne-Biaryl Hybrid Scaffolds in Fluorescent Probe Development

The iodine at C3 can be selectively coupled with a terminal alkyne under Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, NEt₃, room temperature to 60 °C), leaving the bromine at C6 untouched. The resulting aryl alkyne intermediate then undergoes Suzuki coupling at the C6–Br position to introduce a biaryl fluorophore, generating donor–π–acceptor fluorescent probes for biological imaging [1]. The fluorine at C2 (Evidence Item 4) provides a ¹⁹F NMR handle for monitoring each step and serves as an electron-withdrawing group to tune the HOMO–LUMO gap of the final fluorophore. The BOC-protected amine can be deprotected and subsequently functionalized with a bioconjugation handle (e.g., NHS ester, maleimide) for protein labeling applications [2].

BOC-Directed C–H Functionalization Followed by Sequential Halogen Cross-Coupling for Complex Polyaryl Architectures

The N-BOC carbamate serves as a directing group for Rh(III)-catalyzed ortho-C–H alkenylation or arylation at the position adjacent to the carbamate-bearing C1 (i.e., C2, already occupied by fluorine in this compound) or alternatively at C6 if directed by a modified catalyst system [1]. This enables a three-dimensional diversification strategy: C–H functionalization (Step 1), C–I Suzuki coupling (Step 2), and C–Br Suzuki coupling (Step 3), constructing three different C–C bonds at three distinct positions from a single building block. Such step-economical routes are valuable in fragment-based drug discovery where rapid SAR exploration around a central aniline core is required [2].

Building Block for PET Tracer Precursor Synthesis via Isotopic Iodine Exchange or Radiofluorination

The presence of iodine at C3 and bromine at C6 provides two potential sites for isotopic labeling: the iodine can undergo Cu-mediated ¹²³I/¹²⁴I/¹²⁵I exchange for SPECT imaging precursors, while the bromine or the fluorine position can be exploited for ¹⁸F incorporation via nucleophilic aromatic substitution under forcing conditions [1]. Recent patent literature describes structurally related 1-(6-bromo-2-fluoro-3-iodophenyl) derivatives as precursors for PET tracer development, with preliminary in vivo studies demonstrating promising brain penetration [2]. The BOC group enhances the lipophilicity of the labeling precursor, facilitating extraction and purification prior to deprotection and biological evaluation. This application leverages the unique combination of iodine (for isotopic exchange), fluorine (for potential ¹⁸F labeling), and bromine (for late-stage diversification) in a single, procurement-ready precursor [1][2].

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